molecular formula C16H25N3O3S B592731 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea CAS No. 41176-98-1

1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea

Cat. No.: B592731
CAS No.: 41176-98-1
M. Wt: 339.454
InChI Key: SNBXKGJBULWABY-UHFFFAOYSA-N
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Description

“1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea” is a chemical compound with the molecular formula C16H25N3O3S . It has an average mass of 339.453 Da and a monoisotopic mass of 339.161652 Da . It is also known as 4-(2-Aminoethyl)-N-[(trans-4-methylcyclohexyl)carbamoyl]benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of this compound includes 2 defined stereocentres . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 110 Ų and a molar refractivity of 90.8±0.4 cm³ .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³ . Its boiling point, vapour pressure, and enthalpy of vaporization are not specified in the search results . The compound has a flash point and an index of refraction of 1.584 . It has a molar volume of 271.4±5.0 cm³ . The compound has an ACD/LogP of 2.08 and an ACD/LogD (pH 5.5) of -0.48 . It has a polarizability of 36.0±0.5 10^-24 cm³ and a surface tension of 55.3±5.0 dyne/cm .

Scientific Research Applications

  • Metabolic Pathways and Metabolites Identification : Research on the metabolism of similar compounds like 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea by rat liver microsomes identified various metabolites, indicating complex metabolic pathways (May et al., 1979).

  • Analytical Method Development : Methods for determining such compounds in body fluids have been developed, emphasizing the importance of accurate measurement techniques in both medical and research contexts (Caddy & Idowu, 1984).

  • Synthesis and Biological Activity : Studies have focused on synthesizing derivatives of similar compounds and evaluating their antimicrobial, antioxidant activities, and interactions with specific biological targets (Chandrasekhar et al., 2019).

  • Pharmacological Effects : Investigations into the hypoglycemic effects of structurally related compounds have provided insights into their potential applications in treating conditions like diabetes (Wu et al., 2009).

  • Conformational Analysis : Studies have been conducted on the preferred solution conformation of related urea derivatives, which is critical for understanding their biological activities (Tel & Engberts, 2010).

  • Pharmacokinetic Studies : Pharmacokinetic studies of similar sulfonylurea compounds in rat plasma have been carried out to support preclinical investigations, highlighting the importance of understanding the absorption, distribution, metabolism, and excretion of these compounds (Li et al., 2006).

  • Platelet and Vascular Effects : Research on the effects of similar sulfonylurea compounds on platelets and vascular smooth muscle cells has provided insights into their potential therapeutic applications in cardiovascular diseases (Lu et al., 2012).

  • Impurity Analysis and Quality Control : Qualitative and quantitative studies on impurities in related sulfonylurea compounds used as potential hypoglycemic agents highlight the importance of quality control in pharmaceutical production (Liu et al., 2011).

Properties

IUPAC Name

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-(4-methylcyclohexyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12-2-6-14(7-3-12)18-16(20)19-23(21,22)15-8-4-13(5-9-15)10-11-17/h4-5,8-9,12,14H,2-3,6-7,10-11,17H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBXKGJBULWABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41176-98-1
Record name 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041176981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-(2-AMINOETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y04O3X1M2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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